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Quantitative Biological Activity Data

The table below summarizes the biological activity and cytotoxicity data for selected potent quinoline-

carboxamide derivatives from the literature. The data demonstrates their potency and selectivity as P2X7R

antagonists [1].

Table 1: Biological Profile of Selected Quinoline-Carboxamide Derivatives

Compound
P2X7R
IC₅₀ (μM)

Anti-proliferative Effect
at 10 μM (% vs.
Control)

Apoptotic Cell
Death (% PI Positive
Cells)

Cell Viability (MTT
Assay at 100 μM)

1e 0.457 70% 35% >80% (All tested cell

lines)

1d 0.682 19% 19% >80% (All tested cell

lines)

2f 0.566 24% 20% Information not

specified
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Compound
P2X7R
IC₅₀ (μM)

Anti-proliferative Effect
at 10 μM (% vs.
Control)

Apoptotic Cell
Death (% PI Positive
Cells)

Cell Viability (MTT
Assay at 100 μM)

2e 0.624 Information not specified 25% >80% (All tested cell
lines)

3e 0.890 11% Information not
specified

62% (HEK-293T), 70%
(1321N1), 85% (MCF-

7)

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the data above, adapted from the research

on quinoline-carboxamides as P2X7R antagonists [1] [2].

Calcium Mobilization Assay for P2X7R Antagonism

This protocol measures a compound's ability to inhibit ATP-induced calcium influx, a key indicator of

P2X7R antagonistic activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against

the human P2X7 receptor (h-P2X7R).
Cell Line: h-P2X7R-transfected MCF-7 human breast cancer cells.

Reagents:
FLUO-4 AM calcium-sensitive fluorescent dye.

ATP or Bz-ATP (P2X7R agonist), prepared as a stock solution in buffer.
Test compounds dissolved in DMSO (final DMSO concentration <0.1%).

Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Equipment: FLUOstar Galaxy microplate reader (or equivalent) equipped with dual injectors.

Procedure:
Cell Seeding: Seed cells into black-walled, clear-bottom 96-well plates and culture until ~80%

confluent.
Dye Loading: Wash cells with HBSS-HEPES buffer. Load cells with 4 μM FLUO-4 AM in buffer

and incubate for 1 hour at 37°C in the dark.
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Compound Addition: After incubation, remove the dye solution and replace with fresh buffer.

Add varying concentrations of the test compound or vehicle control (DMSO) to the wells.
Calcium Flux Measurement: Place the plate in the reader. The first injector adds the agonist

(ATP/Bz-ATP) to stimulate calcium influx. Measure the fluorescence signal (excitation 485 nm,
emission 520 nm) in real-time.

Data Analysis: Calculate the peak fluorescence intensity for each well. The percentage
inhibition by the test compound is calculated relative to the agonist-only control. Plot the log of

compound concentration versus % inhibition to determine the IC₅₀ value using non-linear
regression analysis.

Cell Viability Assay (MTT)

This protocol assesses the potential cytotoxicity of the compounds.

Objective: To evaluate compound toxicity in various cell lines.

Cell Lines: Non-transfected HEK-293T (human embryonic kidney), 1321N1 (human astrocytoma),
and MCF-7 (human breast adenocarcinoma).

Reagents:
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), dissolved in PBS.

Test compounds.
Lysis buffer: Acidified isopropanol with 10% Triton X-100.

Procedure:
Treatment: Seed cells in 96-well plates. After 24 hours, treat cells with a high concentration

(e.g., 100 μM) of the test compound or vehicle control for a specified period (e.g., 24-48 hours).
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow

formazan crystal formation.
Solubilization: Carefully remove the medium and add the lysis buffer to dissolve the formazan

crystals.
Absorbance Measurement: Measure the absorbance at 570 nm (reference wavelength 630-

690 nm) using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the absorbance in compound-treated

wells relative to the vehicle control wells.

Apoptosis Analysis by Flow Cytometry

This protocol quantifies compound-induced programmed cell death.

Objective: To detect and quantify apoptosis in treated cancer cells.
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Reagents: Propidium Iodide (PI) staining solution.

Equipment: Flow cytometer.
Procedure:

Treatment: Treat P2X7R-transfected cells with the test compound at 1X and 2X its IC₅₀

concentration.

Harvesting: After the treatment period, harvest the cells (including floating cells in the
supernatant) by gentle centrifugation.

Staining: Wash the cell pellet with PBS and resuspend in a PBS solution containing PI.
Analysis: Incubate in the dark and analyze the cells using a flow cytometer. PI-positive cells

indicate late apoptotic and necrotic cells. The percentage of PI-positive cells in treated samples
is compared to the control to assess the extent of cell death.

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway and the key experimental workflow

based on the research.
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Synthesis of Quinoline-Carboxamide Derivatives
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Key Research Conclusions

The research on these quinoline-carboxamide derivatives highlights several key points for drug development:

Potent and Selective: Compounds like 1e and 2f show nanomolar to sub-micromolar potency

against P2X7R with high selectivity over other purinergic receptors [1].
Inducing Apoptosis: The most promising compounds, such as 1e, demonstrate a significant ability

to induce apoptotic cell death in cancer cells, which is a desirable mechanism for anticancer drugs
[1].

Favorable Drug-like Properties: The reported compounds generally obey Lipinski's rule of five,
suggesting a good potential for oral bioavailability [1].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should

your work require information on other specific biological targets or synthetic chemistry protocols, please

feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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hydroxyquinoline-5-carboxamide-research-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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